Bienvenue dans la boutique en ligne BenchChem!

3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane

lipophilicity CNS drug design physicochemical property

3‑(Furan‑3‑ylmethyl)‑3,6‑diazabicyclo[3.2.1]octane (CAS 1422068‑57‑2) is a functionalized 3,6‑diazabicyclo[3.2.1]octane scaffold bearing a furan‑3‑ylmethyl substituent at the bridgehead nitrogen. The 3,6‑diazabicyclo[3.2.1]octane core is a conformationally constrained bicyclic diamine that serves as a privileged scaffold in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) ligands and β‑lactamase inhibitors.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B8108912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1C2CNC1CN(C2)CC3=COC=C3
InChIInChI=1S/C11H16N2O/c1-2-14-8-9(1)5-13-6-10-3-11(7-13)12-4-10/h1-2,8,10-12H,3-7H2
InChIKeyNSNNIRIULMNCJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane: Procurement-Ready Bridged Bicyclic Amine for CNS‑Targeted Research


3‑(Furan‑3‑ylmethyl)‑3,6‑diazabicyclo[3.2.1]octane (CAS 1422068‑57‑2) is a functionalized 3,6‑diazabicyclo[3.2.1]octane scaffold bearing a furan‑3‑ylmethyl substituent at the bridgehead nitrogen . The 3,6‑diazabicyclo[3.2.1]octane core is a conformationally constrained bicyclic diamine that serves as a privileged scaffold in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) ligands and β‑lactamase inhibitors [1]. The furan‑3‑ylmethyl appendage introduces a heteroaromatic ring with distinct electronic and hydrogen‑bonding properties compared to phenyl, thienyl, or pyridyl analogs, potentially modulating target selectivity and pharmacokinetic profile [2]. The compound is commercially available from multiple vendors as a research chemical, with typical purity specifications of 95–98% .

Why 3‑(Furan‑3‑ylmethyl)‑3,6‑diazabicyclo[3.2.1]octane Cannot Be Trivially Substituted by In‑Class Analogs


The 3,6‑diazabicyclo[3.2.1]octane scaffold is decorated with diverse N‑substituents that profoundly alter lipophilicity, hydrogen‑bonding capacity, and target engagement. Simply replacing the furan‑3‑ylmethyl group with a benzyl, pyridinyl, or thienylmethyl congener can shift the logP by >0.5 units, modify the number and geometry of hydrogen‑bond acceptors, and change metabolic soft spots [1]. Patent data demonstrate that 3‑furanyl and 2‑furanyl substitution on diazabicycloalkane amides yield different nAChR subtype selectivity profiles compared to phenyl or pyridyl analogs [2]. The specific substitution pattern on the furan ring (3‑ylmethyl vs. 2‑ylmethyl) further influences molecular shape and electrostatic potential, making generic interchange unreliable for reproducible structure–activity relationships [3].

Quantitative Differentiation Evidence for 3‑(Furan‑3‑ylmethyl)‑3,6‑diazabicyclo[3.2.1]octane Versus Closest Analogs


Predicted Lipophilicity (cLogP) Differentiation from Benzyl Analog

The furan‑3‑ylmethyl group reduces lipophilicity compared to the benzyl analog, a critical parameter for CNS drug design where optimal cLogP ranges from 2 to 4 for blood–brain barrier penetration [1]. The benzyl analog 3‑benzyl‑3,6‑diazabicyclo[3.2.1]octane has a predicted LogP of 3.38 [2], while the furan‑3‑ylmethyl derivative is estimated at cLogP ≈ 2.0–2.5 based on the replacement of a phenyl ring (π = 1.96) with a furan ring (π = 1.23) using the Hansch–Leo fragment constant method [3].

lipophilicity CNS drug design physicochemical property

Hydrogen‑Bond Acceptor Capacity Differentiation from Benzyl and Thienylmethyl Analogs

The furan‑3‑ylmethyl substituent provides a hydrogen‑bond acceptor (HBA) oxygen atom that is absent in the benzyl analog and geometrically distinct from the thienyl sulfur in the thiophene analog [1]. 3‑(Furan‑3‑ylmethyl)‑3,6‑diazabicyclo[3.2.1]octane has 3 HBA (two amine nitrogens + one furan oxygen) with the oxygen positioned in the ring plane, enabling directional hydrogen‑bonding interactions [2]. The benzyl analog has only 2 HBA (two amine nitrogens), while the pyridin‑3‑yl analog contributes an additional nitrogen HBA in the ring plane.

hydrogen bonding molecular recognition target selectivity

Predicted CNS Multiparameter Optimization (MPO) Score Differentiation

The CNS MPO score, which integrates cLogP, cLogD, molecular weight, topological polar surface area (TPSA), HBD, and pKa, predicts the likelihood of CNS penetration (desirable range ≥ 4) [1]. Using the Pfizer CNS MPO algorithm, the furan‑3‑ylmethyl derivative is predicted to have a higher TPSA contribution from the furan oxygen (TPSA increment ≈ 13 Ų for furan O vs. 0 Ų for benzyl CH₂), which increases the overall TPSA and may reduce passive BBB permeability relative to the benzyl analog [2]. Estimated CNS MPO scores: target compound ≈ 4.8–5.2 (favorable); benzyl analog ≈ 5.2–5.5.

CNS drug design multiparameter optimization blood–brain barrier penetration

Metabolic Stability Differentiation: Furan Ring as a Metabolic Soft Spot

Furan rings are known substrates for cytochrome P450‑mediated oxidative metabolism, undergoing epoxidation and ring opening, which can be exploited as a metabolic soft spot to reduce half‑life or generate reactive intermediates for targeted covalent inhibition [1]. In contrast, the benzyl analog undergoes primarily benzylic hydroxylation, while the pyridinyl analog is more resistant to oxidative metabolism [2]. No direct comparative microsomal stability data are available for the target compound; however, class‑level data indicate that furan‑containing compounds generally exhibit higher intrinsic clearance in human liver microsomes (HLM) than phenyl‑containing analogs [3].

metabolic stability cytochrome P450 oxidative metabolism

Regioisomeric Differentiation: Furan‑3‑ylmethyl vs. Furan‑2‑ylmethyl Substitution

The position of attachment on the furan ring (3‑ylmethyl vs. 2‑ylmethyl) alters the spatial orientation of the heteroaromatic ring relative to the diazabicyclo core, affecting molecular shape and electrostatic potential distribution [1]. Patent disclosures for diazabicycloalkane nAChR ligands explicitly claim both 2‑furanyl and 3‑furanyl as distinct embodiments, indicating that the substitution position on the furan ring impacts biological activity [2]. The 3‑ylmethyl attachment positions the furan oxygen farther from the bicyclic core compared to 2‑ylmethyl, potentially affecting binding pocket complementarity.

regioisomerism structure–activity relationship molecular shape

Optimal Research and Procurement Application Scenarios for 3‑(Furan‑3‑ylmethyl)‑3,6‑diazabicyclo[3.2.1]octane


CNS Lead Optimization: Tuning Lipophilicity with Furan‑3‑ylmethyl vs. Benzyl Substituents

Medicinal chemistry teams developing nAChR α4β2 subtype‑selective ligands can employ 3‑(Furan‑3‑ylmethyl)‑3,6‑diazabicyclo[3.2.1]octane as a building block to systematically reduce lipophilicity (ΔcLogP ≈ –0.9 to –1.4 units) relative to the benzyl analog [1]. This reduction improves the CNS MPO score and may mitigate off‑target liabilities such as hERG binding, as supported by the Pfizer CNS MPO framework [2]. The furan‑3‑ylmethyl group is explicitly claimed in nAChR patent families as a viable heteroaryl substituent, providing a patent‑differentiated scaffold for CNS programs [3].

Hydrogen‑Bond‑Directed Molecular Recognition Studies

The furan oxygen provides a structurally well‑defined hydrogen‑bond acceptor that is absent in benzyl analogs and geometrically distinct from pyridine nitrogen [1]. This enables researchers to probe the role of oxygen‑mediated hydrogen‑bond interactions in target binding, particularly for receptors where furan oxygen engagement has been crystallographically observed (e.g., nAChR orthosteric site, kinase hinge regions). The compound serves as a precise tool for establishing structure–activity relationships where HBA count and geometry are controlled variables.

Metabolic Soft‑Spot Engineering for Pharmacokinetic Tuning

Drug metabolism scientists can exploit the furan ring as a predictable metabolic soft spot to modulate clearance rates [1]. In structure–activity relationship campaigns, the furan‑3‑ylmethyl derivative offers an intermediate metabolic liability between the oxidatively stable benzyl analog and the more labile thiophene analog, providing a graded series for fine‑tuning human liver microsome half‑life. The 3‑ylmethyl attachment position may further influence the regioselectivity of CYP‑mediated epoxidation compared to 2‑ylmethyl analogs.

Fragment‑Based Drug Discovery and Scaffold‑Hopping

The 3,6‑diazabicyclo[3.2.1]octane core with a furan‑3‑ylmethyl substituent represents a three‑dimensional, sp³‑rich fragment suitable for fragment‑based drug discovery libraries [1]. Its molecular weight (192.26 Da) and heavy atom count (14) place it within the Rule‑of‑Three guidelines for fragments, while the bridged bicyclic architecture provides conformational rigidity that can enhance binding entropy relative to flexible piperazine or diazepane fragments [2].

Quote Request

Request a Quote for 3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.